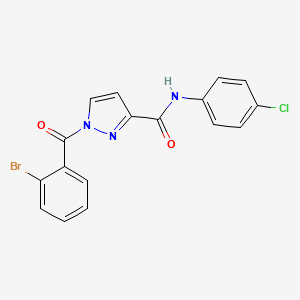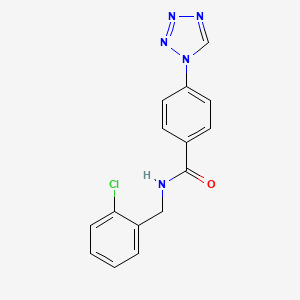
1-(2-bromobenzoyl)-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
1-(2-bromobenzoyl)-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamide derivatives. It is a white to off-white powder, and its molecular formula is C16H10BrClN2O. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The exact mechanism of action of 1-(2-bromobenzoyl)-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and mediators, such as interleukin-1β, interleukin-6, and prostaglandin E2. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
1-(2-bromobenzoyl)-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In animal models, this compound has been found to reduce the levels of pro-inflammatory cytokines and mediators, such as interleukin-1β, interleukin-6, and prostaglandin E2. It has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. In addition, this compound has been found to induce apoptosis in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-bromobenzoyl)-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It also exhibits potent anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for drug development. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been fully evaluated.
Direcciones Futuras
There are several future directions for the research on 1-(2-bromobenzoyl)-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide. In the field of medicine, this compound could be further investigated for its potential applications in the treatment of various inflammatory and pain-related conditions, as well as cancer. In addition, the synthesis of new derivatives of this compound could be explored to improve its potency and selectivity. In the field of material science, this compound could be investigated for its potential applications in the development of new materials with unique properties. Overall, the research on 1-(2-bromobenzoyl)-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide has the potential to lead to the development of new drugs and materials with significant applications in various fields.
Aplicaciones Científicas De Investigación
1-(2-bromobenzoyl)-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. It has been found to exhibit potent anti-inflammatory and analgesic activities in animal models of inflammation and pain. In addition, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(2-bromobenzoyl)-N-(4-chlorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN3O2/c18-14-4-2-1-3-13(14)17(24)22-10-9-15(21-22)16(23)20-12-7-5-11(19)6-8-12/h1-10H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOYILWNJAUNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromobenzoyl)-N-(4-chlorophenyl)pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4757457.png)
![2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-1-naphthylacrylamide](/img/structure/B4757465.png)
![4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4757476.png)

![1-(2-fluorobenzoyl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4757491.png)
![4-ethoxy-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4757493.png)
![1-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine](/img/structure/B4757496.png)
![N-{3-[N-(diphenylmethylene)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4757503.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4757504.png)
![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4757506.png)
![1-[(3-methylbenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4757513.png)
![4-methyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4757530.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B4757549.png)
